(1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester

Building Block Stability Storage Condition Optimization Medicinal Chemistry Procurement

(1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester (CAS 507264-68-8), also known as tert-butyl (1-cyanocyclopropyl)carbamate or N-Boc-1-aminocyclopropane-1-carbonitrile, is a Boc-protected, cyclopropane-configured α-aminonitrile building block (molecular formula C₉H₁₄N₂O₂, molecular weight 182.22 g/mol). The compound integrates the strained, metabolically rigidifying cyclopropyl ring with a masked primary amine and a synthetic nitrile handle, placing it at the intersection of fragment-based drug design, cysteine protease inhibitor development, and targeted protein degradation (PROTAC) chemistry.

Molecular Formula C9H14N2O2
Molecular Weight 182.223
CAS No. 507264-68-8
Cat. No. B2601635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester
CAS507264-68-8
Molecular FormulaC9H14N2O2
Molecular Weight182.223
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CC1)C#N
InChIInChI=1S/C9H14N2O2/c1-8(2,3)13-7(12)11-9(6-10)4-5-9/h4-5H2,1-3H3,(H,11,12)
InChIKeyRBTYXJDLTHWWTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester (CAS 507264-68-8): Core Identity and Procurement-Relevant Classification


(1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester (CAS 507264-68-8), also known as tert-butyl (1-cyanocyclopropyl)carbamate or N-Boc-1-aminocyclopropane-1-carbonitrile, is a Boc-protected, cyclopropane-configured α-aminonitrile building block (molecular formula C₉H₁₄N₂O₂, molecular weight 182.22 g/mol) . The compound integrates the strained, metabolically rigidifying cyclopropyl ring with a masked primary amine and a synthetic nitrile handle, placing it at the intersection of fragment-based drug design, cysteine protease inhibitor development, and targeted protein degradation (PROTAC) chemistry [1]. Its notified CLP classification as Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) underscores the need for controlled handling during procurement and use [2]. Understanding how this compound differentiates from its closest in-class analogs is essential for informed scientific selection.

(1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester – Why In-Class Substitution Without Quantitative Differentiation Risks Synthetic Failure


Compounds within the 1-aminocyclopropane-1-carbonitrile family share a common core, yet differ markedly in the amine protecting group (Boc vs. Cbz vs. HCl salt vs. free amine) and the position of the nitrile substituent (1-cyano vs. 2-cyano). These structural differences produce measurable divergence in physicochemical properties, storage stability, deprotection orthogonality, and synthetic compatibility . Substituting the Boc-protected derivative with the free amine (CAS 196311-65-6, bp ~180.9 °C) or its hydrochloride salt (CAS 127946-77-4, mp ~223 °C dec.) risks premature deprotection, solubility mismatch, and off-cycle reactivity unless quantitative conditions are rigorously re-optimized . Similarly, replacing the 1-cyano isomer with the 2-cyano isomer (CAS 1780038-41-6) introduces a steric and electronic perturbation at the cyclopropane ring that can alter enzyme binding and coupling efficiency . The data below establish precisely where and by how much each analog differs.

(1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester – Quantitative Evidence for Differentiated Selection Over Closest Analogs


Storage Stability Advantage: Boc-Protected vs. Free Amine and HCl Salt Forms

The Boc-protected 1-cyanocyclopropylamine (CAS 507264-68-8) offers substantially improved ambient and refrigerated storage stability compared to the unprotected free amine (CAS 196311-65-6) or its hydrochloride salt (CAS 127946-77-4), directly reducing procurement risk for multi-step synthesis campaigns. The Boc derivative is stable at 2–8 °C with sealed, moisture-protected storage without notable decomposition, whereas the HCl salt decomposes at its melting point (~220–223 °C, indicating thermal lability) . The free amine (CAS 196311-65-6) lacks reported stability data in authoritative databases, reflecting its intrinsically reactive nature and underlining the necessity of the Boc group for bench-stable handling .

Building Block Stability Storage Condition Optimization Medicinal Chemistry Procurement

Deprotection Orthogonality: Boc vs. Cbz for Sequential Protection Strategies

The Boc group on (1-cyano-cyclopropyl)-carbamic acid tert-butyl ester permits mild acidolytic deprotection (e.g., TFA/DCM, HCl/dioxane) that is fully orthogonal to the Cbz (benzyloxycarbonyl) protecting group, which requires hydrogenolysis or strongly acidic conditions for removal [1]. The Cbz-protected analog (CAS 1159735-22-4, benzyl (1-cyanocyclopropyl)carbamate) exhibits a predicted boiling point of 418.5 ± 34.0 °C, density of 1.23 g/cm³, and pKa of 9.59 ± 0.20, versus the Boc analog's 316.3 °C, 1.10 g/cm³, and pKa 9.79 . The 0.20 pKa unit difference reflects the distinct inductive effects of the tert-butyl and benzyl carbamate moieties, translating into quantifiably different deprotection rates under acidic conditions .

Amine Protecting Groups Orthogonal Deprotection Peptidomimetic Synthesis

Regioisomeric Differentiation: 1-Cyano vs. 2-Cyano Cyclopropyl Carbamates in Bioactive Conformation

The 1-cyanocyclopropyl configuration places the nitrile directly on the quaternary carbon bearing the protected amine, creating a geminal relationship. In contrast, the 2-cyanocyclopropyl isomer (CAS 1780038-41-6 or the trans racemate CAS 2165955-87-1) positions the nitrile on an adjacent ring carbon, resulting in a different vector of the nitrile dipole and altered steric environment . AstraZeneca's patent WO/2009/001129 on 1-cyanocyclopropyl-derivatives as cathepsin K inhibitors explicitly claims the 1-cyano orientation as essential for reversible inhibition of cysteine proteases including cathepsins B, K, S, and L, establishing the regioisomeric preference through SAR datasets that show loss of potency when the nitrile is repositioned to the 2-position [1].

Regioisomer Potency Cathepsin K Inhibition Cyclopropane Conformation

pKa-Guided Reactivity: Basicity Differences Between Boc-Protected and Cbz-Protected Cyanocyclopropylamines

The predicted pKa of the carbamate NH proton is 9.79 ± 0.20 for the Boc derivative versus 9.59 ± 0.20 for the Cbz analog (CAS 1159735-22-4) . This 0.20-unit higher pKa indicates that the Boc-carbamate nitrogen is marginally less acidic (more basic), which can influence the rate of N-deprotonation during amide bond formation or reductive amination steps. In multi-step sequence design, where precise control of nucleophilicity is required to avoid side reactions on the cyanocyclopropyl ring, this difference may lead to measurable variations in coupling yields unless base and solvent are adjusted accordingly.

Carbamate pKa Amide Coupling Efficiency Solid-Phase Peptide Synthesis

Molecular Weight and Physical Form for Weighing Precision: Boc Derivative vs. HCl Salt

The Boc derivative (MW 182.22 g/mol) is a non-hygroscopic solid with predicted density 1.10 ± 0.1 g/cm³, whereas the hydrochloride salt analog (CAS 127946-77-4, MW 118.56 g/mol) is a hygroscopic powder requiring inert atmosphere storage at 2–8 °C and has a higher density of 1.244 g/cm³ at 20 °C . The 63.66 g/mol molecular weight difference (54% higher for Boc) provides greater weighing accuracy for sub-milligram reaction scales, as a 1.0 mg sample of the Boc derivative corresponds to 5.49 µmol versus 8.43 µmol for the HCl salt—a 53% reduction in relative weighing error for a fixed balance readability .

Analytical Weighing Accuracy Solid Form Characterization Inventory Management

Validated Synthetic Intermediacy in PROTAC and Cysteine Protease Inhibitor Programs

The 1-cyanocyclopropyl carboxamide motif, derived from (1-cyano-cyclopropyl)-carbamic acid tert-butyl ester via standard Boc deprotection and amide coupling, is a privileged fragment in multiple disclosed drug-discovery programs. The VHL E3 ubiquitin ligase inhibitor VH298 (Kd = 80–90 nM) incorporates the 1-cyanocyclopropanecarboxamide group as a critical recognition element [1]. Additionally, the patent RU2535479C2 (Roche) explicitly employs cyanocyclopropyl carboxamide proline derivatives as cathepsin S/L inhibitors [2], and the DPP-IV inhibitor intermediate patent US20130204012 (Bristol-Myers Squibb) describes the use of Boc-protected cyclopropyl amines in the synthesis of saxagliptin-class compounds [3]. This breadth of validated intermediacy across at least three distinct therapeutic target classes (VHL ligase, cysteine proteases, DPP-IV) establishes the compound as a multi-program enabling building block.

PROTAC Building Block Cathepsin Inhibitor Intermediates Fragment-Based Drug Discovery

(1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester – High-Confidence Application Scenarios Rooted in Differentiation Evidence


Multi-Step Synthesis of Cathepsin K/S/L Inhibitors – Requiring Orthogonal Protection and Regiospecific Pharmacophore Geometry

When synthesizing reversible cysteine protease inhibitors, the 1-cyanocyclopropyl group serves as a critical warhead pharmacophore. The Boc-protected form enables late-stage deprotection under mild acidic conditions (TFA/DCM) that are orthogonal to other protecting groups, ensuring the 1-cyano regioisomer geometry is preserved throughout the synthetic sequence. This scenario is directly supported by the AstraZeneca patent WO/2009/001129 [1] and the Roche proline-derived cathepsin inhibitor patent RU2535479C2 [2]. Substituting the Cbz analog or 2-cyano isomer would require complete route redesign and would not reproduce the validated SAR.

PROTAC Degrader Assembly – α-Aminonitrile Intermediate for VHL Ligand Conjugation

In PROTAC development, the 1-cyanocyclopropanecarboxamide group has been optimized as a VHL E3 ligase recognition element with Kd ~80–90 nM (compound VH298). The Boc-protected aminonitrile (CAS 507264-68-8) is the direct precursor to this carboxylic acid building block via nitrile hydrolysis followed by amide coupling. Its higher molecular weight (182.22 vs. 118.56 for HCl salt) improves sub-milligram weighing accuracy by ~54%, a measurable advantage during PROTAC linker SAR exploration where multiple analogs are synthesized in parallel . The non-hygroscopic nature also facilitates automated solid dispensing.

Fragment-Based Library Synthesis – Favorable pKa and Stability Profile for Automated Chemistry Platforms

For fragment-based drug discovery (FBDD) libraries, the compound's predicted pKa of 9.79 and boiling point of 316 °C indicate compatibility with a broad range of amide coupling and reductive amination conditions . Its 2–8 °C storage requirement and non-hygroscopic solid form reduce automation downtime caused by hygroscopic reagent clumping or degradation. The 0.20 pKa unit difference versus the Cbz analog (9.59) allows deliberate tuning of deprotonation kinetics in automated parallel synthesis without changing the core scaffold.

DPP-IV Inhibitor Intermediate Supply – Validated Route into Saxagliptin-Class Molecules

Bristol-Myers Squibb's patent US20130204012 describes the use of Boc-protected cyclopropyl amines as intermediates for cyclopropyl-fused pyrrolidine DPP-IV inhibitors [3]. The compound CAS 507264-68-8 fits the described BOC-protected amine structure and provides a stable, isolable intermediate that can be stocked for multi-kilogram campaigns, unlike the free amine which is prone to oligomerization or the HCl salt which introduces corrosive chloride counterions into subsequent enzymatic reduction steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.